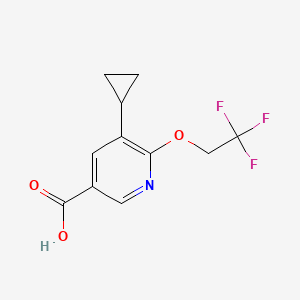
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid is a chemical compound with the molecular formula C11H10F3NO3 It is a derivative of nicotinic acid, featuring a cyclopropyl group and a trifluoroethoxy group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Trifluoroethoxylation: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction, using 2,2,2-trifluoroethanol and a strong base such as sodium hydride.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with its target, potentially inhibiting or activating specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-(2,2,2-Trifluoroethoxy)nicotinic acid: Lacks the cyclopropyl group but shares the trifluoroethoxy group.
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid: Contains a trifluoroethoxy group but has a different core structure.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Features two trifluoroethoxy groups but a different aromatic core.
Uniqueness
5-Cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinic acid is unique due to the presence of both the cyclopropyl and trifluoroethoxy groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C11H10F3NO3 |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
5-cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)5-18-9-8(6-1-2-6)3-7(4-15-9)10(16)17/h3-4,6H,1-2,5H2,(H,16,17) |
InChI Key |
CRZXMNLPARUNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CC(=C2)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]](/img/structure/B13933581.png)


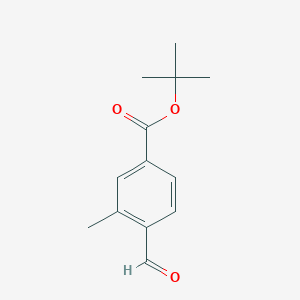
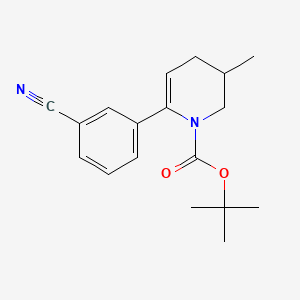
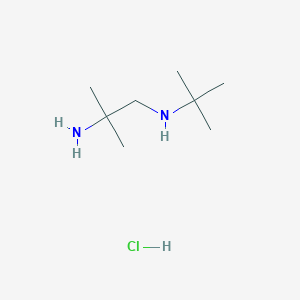
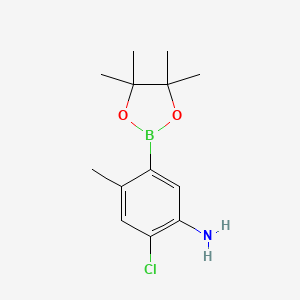

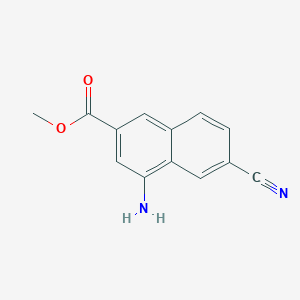


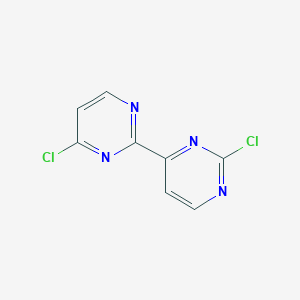
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)

